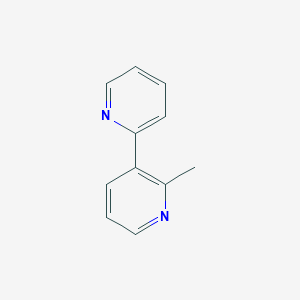

2'-Methyl-2,3'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

646534-79-4 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-methyl-3-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3 |

InChI Key |

AJURFCUYHMTAPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Methyl-2,3'-bipyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Methyl-2,3'-bipyridine, a valuable heterocyclic compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol.

Introduction

Bipyridine derivatives are a critical class of compounds in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and their role as structural motifs in biologically active molecules. The Suzuki-Miyaura coupling has emerged as a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds like this compound. This reaction offers high functional group tolerance, good yields, and is conducted under relatively mild conditions.

The synthesis of this compound via Suzuki coupling involves the reaction of a halopyridine derivative, such as 2-bromo-2'-methylpyridine or 2-chloro-2'-methylpyridine, with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Reaction Mechanism

A generalized catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The cycle begins with the oxidative addition of the organohalide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Section

Materials and Reagents

-

2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine

-

3-Pyridinylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, aqueous mixtures)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Experimental Protocol

-

Reaction Setup: To a clean, dry Schlenk flask, add the halopyridine (1.0 equiv), 3-pyridinylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified this compound by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Reaction Parameters and Optimization

The success of the Suzuki coupling for the synthesis of this compound is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions and their impact on the reaction outcome, based on literature for similar bipyridine syntheses.[1][2][3]

| Parameter | Common Choices | Considerations |

| Halopyridine | 2-Bromo-3-methylpyridine, 2-Chloro-3-methylpyridine | Bromides are generally more reactive than chlorides. |

| Boronic Acid | 3-Pyridinylboronic acid, 3-Pyridinylboronic acid pinacol ester | Boronic esters can offer improved stability and solubility. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of ligand can significantly impact catalyst activity and stability. |

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and solubility of the base can influence the rate of transmetalation. |

| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile, Water mixtures | The solvent affects the solubility of reagents and the reaction temperature. |

| Temperature | 80-110 °C | Higher temperatures are often required, especially for less reactive chlorides. |

| Reaction Time | 2-24 hours | Reaction time should be optimized by monitoring the consumption of starting materials. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the appropriate starting materials, palladium catalyst, base, and solvent, researchers can achieve good to excellent yields of the desired product. The provided general protocol and discussion of reaction parameters serve as a valuable starting point for the development and optimization of this important transformation in a laboratory setting. Further investigation and screening of conditions are recommended to achieve the highest possible efficiency and yield for this specific transformation.

References

Negishi coupling for 2'-Methyl-2,3'-bipyridine synthesis

An In-Depth Technical Guide to the Negishi Coupling Synthesis of 2'-Methyl-2,3'-bipyridine

Introduction

Bipyridines are a critical class of N-heterocyclic compounds extensively utilized as ligands in coordination chemistry, catalysis, and as foundational scaffolds in the development of pharmaceuticals and functional materials.[1] The synthesis of unsymmetrical bipyridines, such as this compound, requires precise and efficient cross-coupling methodologies. The palladium-catalyzed Negishi coupling, which joins an organozinc compound with an organic halide, stands out as a powerful and versatile method for constructing C-C bonds.[2][3] Its advantages include mild reaction conditions, high yields, and excellent tolerance for a wide array of functional groups.[4]

This technical guide provides a comprehensive overview of the synthesis of this compound via the Negishi coupling reaction. It includes detailed experimental protocols adapted from established, high-yield procedures, quantitative data summaries, and visualizations of the reaction pathway and experimental workflow for researchers and professionals in drug development and chemical synthesis.

Reaction Scheme and Mechanism

The core of the synthesis involves the palladium-catalyzed cross-coupling of a pyridylzinc reagent with a halopyridine. For the synthesis of this compound, the reaction couples a 2-halopyridine with a 3-methyl-2-pyridylzinc halide. The organozinc reagent is typically prepared in situ from the corresponding halopyridine.

Caption: Overall synthesis of this compound.

The reaction proceeds through a catalytic cycle common to palladium-catalyzed cross-coupling reactions. The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetallation of the organic group from the organozinc reagent to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from highly efficient, peer-reviewed syntheses of analogous methyl-bipyridines and represent a standard laboratory procedure for this transformation.[5][6]

A. Preparation of the 2-Pyridylzinc Reagent (in situ)

-

Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is equipped with a Teflon-coated magnetic stirrer, a rubber septum, and an argon inlet. The glassware must be oven-dried and cooled under a stream of argon to ensure anhydrous conditions.

-

Initial Reagents: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromo-3-methylpyridine (approx. 45.1 mmol).

-

Lithiation: The solution is cooled to -78°C in a dry ice/acetone bath. Tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.1 eq., 50.0 mmol) is added dropwise via syringe over 20 minutes.[5] The solution typically changes color, indicating the formation of the pyridyllithium species. The mixture is stirred at -78°C for an additional 30 minutes.

-

Transmetallation: A solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq., 50.0 mmol) in 50 mL of anhydrous THF is prepared separately and added cannula to the pyridyllithium solution at -78°C. After the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. This forms the [(3-Methylpyridin-2-yl)zinc(II) chloride] reagent.[6]

B. Negishi Cross-Coupling Reaction

-

Addition of Coupling Partner and Catalyst: To the freshly prepared organozinc solution, 2-bromopyridine (1.0 eq., 45.1 mmol) and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-4 mol%), are added sequentially under a positive pressure of argon.[6][7]

-

Reaction: The reaction mixture is heated to reflux (approximately 66°C for THF) and maintained at this temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification:

-

After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) (200 mL). The pH is adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate.[6] This step chelates the zinc salts, simplifying the extraction.

-

The mixture is stirred for 15 minutes and then transferred to a separatory funnel. The product is extracted with dichloromethane (CH₂Cl₂, 3 x 150 mL).[5]

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing polarity) to afford this compound as a pure oil or solid.[5]

-

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the reagents and typical reaction outcomes for the synthesis of this compound on a 45 mmol scale.

Table 1: Reactants and Reagents

| Compound Name | Role | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount Used |

| 2-Bromo-3-methylpyridine | Organozinc Precursor | C₆H₆BrN | 172.02 | 45.1 | 1.0 | 7.76 g |

| tert-Butyllithium | Lithiating Agent | C₄H₉Li | 64.06 | 50.0 | 1.1 | 29.4 mL (1.7M) |

| Zinc Chloride (anhydrous) | Transmetallation Agent | ZnCl₂ | 136.38 | 50.0 | 1.1 | 6.82 g |

| 2-Bromopyridine | Coupling Partner | C₅H₄BrN | 157.99 | 45.1 | 1.0 | 7.13 g (4.3 mL) |

| Pd(PPh₃)₄ | Catalyst | C₇₂H₆₀P₄Pd | 1155.56 | 1.35 | 0.03 (3 mol%) | 1.56 g |

| Tetrahydrofuran (anhydrous) | Solvent | C₄H₈O | 72.11 | - | - | ~250 mL |

Table 2: Summary of Reaction Conditions and Yield

| Parameter | Value / Description | Reference |

| Reaction Type | Negishi Cross-Coupling | [2] |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [6][7] |

| Catalyst Loading | 2-4 mol% | [6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Temperature | Reflux (~66 °C) | [1] |

| Reaction Time | 18 - 24 hours | [5] |

| Workup | EDTA Chelation, Liquid-Liquid Extraction | [6] |

| Purification | Flash Column Chromatography (Silica Gel) | [5] |

| Typical Yield | 85-95% | [5][6] |

| Product | This compound | - |

| Appearance | Pale yellow oil or low-melting solid | [5] |

Conclusion

The Negishi coupling provides a robust and high-yielding pathway for the synthesis of this compound. The protocol's reliance on commercially available starting materials and a well-established palladium catalyst makes it a highly accessible method for both academic and industrial laboratories.[7] The excellent functional group tolerance of the Negishi reaction further allows for the application of this strategy to more complex and functionalized bipyridine derivatives, which is of significant interest to drug discovery and materials science professionals.[4] The detailed protocols and data presented herein serve as a practical guide for the successful implementation of this valuable synthetic transformation.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 5-Methyl-2,2'-bipyridine by a Negishi Cross-coupling Strategy - Chempedia - LookChem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purification of 2'-Methyl-2,3'-bipyridine

This guide provides a comprehensive overview of the purification protocols for 2'-Methyl-2,3'-bipyridine, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are based on established chemical principles and adapted from procedures for analogous substituted bipyridine compounds.

Introduction

This compound is a heterocyclic organic compound with applications in coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules. Achieving high purity of this compound is critical for its effective use in research and development, particularly in applications sensitive to impurities, such as in the synthesis of pharmaceutical intermediates. This document details the common purification strategies, including liquid-liquid extraction, column chromatography, and recrystallization.

Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The general workflow is depicted below.

Caption: General purification workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key purification steps.

This initial purification step aims to separate the desired product from water-soluble impurities and salts.

Protocol:

-

Cool the crude reaction mixture to room temperature.

-

If the reaction was conducted in an acidic medium, neutralize the mixture to a pH of approximately 7-8 using a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃)[1][2].

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)[1][2]. Perform the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers.

-

Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][2][3].

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or an oil[1][2].

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Protocol:

-

Stationary Phase Selection: Prepare a slurry of silica gel in the chosen eluent system[4][5]. For bipyridine compounds, deactivated silica gel is sometimes used to prevent product degradation or strong adsorption[1][2].

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with an appropriate solvent system. A common mobile phase for methyl-bipyridine derivatives is a mixture of hexanes and ethyl acetate[1][2][4]. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC)[5].

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Typical Column Chromatography Parameters for Methyl-Bipyridine Derivatives

| Parameter | Value/Description | Reference |

| Stationary Phase | Silica Gel (230-400 mesh) | [5] |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 8:2 v/v) | [1][2][4] |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization | [5] |

If the purified this compound is a solid, recrystallization can be employed as a final polishing step to achieve high purity.

Protocol:

-

Dissolve the solid product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Suitable solvents may include ethyl acetate or ethanol[2][6].

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected outcomes of the purification process based on literature for analogous compounds.

Table 2: Summary of Purification Yields and Purity for Methyl-Bipyridine Compounds

| Purification Step | Compound | Typical Yield | Purity | Reference |

| Column Chromatography | 5-Methyl-2,2'-bipyridine | 94% | >95% | [1][2] |

| Recrystallization | 2-Hydroxy-5-methylpyridine | 61% | Crystalline solid | [1][2] |

| Column Chromatography | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | 91% | White solid | [6] |

Logical Relationships in Purification

The choice of purification method is dependent on the nature of the impurities present in the crude mixture. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting the appropriate purification method.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 5-Methyl-2,2'-bipyridine by a Negishi Cross-coupling Strategy - Chempedia - LookChem [lookchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the 1H NMR Characterization of 2'-Methyl-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 2'-Methyl-2,3'-bipyridine. The document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow to support researchers in the identification and characterization of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) at 400 MHz. The predictions are based on the analysis of the parent compound, 2,3'-bipyridine, and the known substituent effects of a methyl group on the pyridine ring, as observed in 2-methylpyridine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.70 | d | ~4.8 |

| H4 | ~7.85 | d | ~7.9 |

| H5 | ~7.35 | dd | ~7.9, 4.8 |

| H2 | ~8.55 | s | - |

| H6' | ~8.50 | d | ~4.9 |

| H4' | ~7.65 | d | ~7.7 |

| H5' | ~7.15 | t | ~6.3 |

| 2'-CH₃ | ~2.55 | s | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values may vary slightly based on experimental conditions.

Molecular Structure and Proton Numbering

The diagram below illustrates the chemical structure of this compound with the conventional numbering system for proton assignment used in the ¹H NMR data table.

Experimental Protocols

The following is a detailed protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or agitation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for the ¹H frequency.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

Experimental Workflow

The following diagram outlines the logical workflow for the ¹H NMR characterization of this compound.

Unveiling the Structural Nuances of 2'-Methyl-2,3'-bipyridine: A Technical Guide for Researchers

An In-depth Review of Synthesis, Physicochemical Properties, and Potential Applications in Drug Discovery and Materials Science

Abstract

2'-Methyl-2,3'-bipyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a substituted bipyridine, its unique electronic and steric properties, conferred by the methyl group on the 2'-position of the 2,3'-bipyridine scaffold, make it a compelling ligand for catalysis and a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical characteristics, and potential applications. While a definitive experimental crystal structure has not been reported in publicly accessible databases, this document offers insights into its expected structural parameters based on related compounds and outlines the experimental workflow for its characterization and biological evaluation.

Introduction

Bipyridines are a class of aromatic nitrogen-containing heterocyclic compounds that have garnered substantial attention due to their versatile coordination chemistry and wide-ranging applications.[1] The introduction of substituents, such as a methyl group, can significantly modulate the electronic and steric landscape of the bipyridine core, thereby influencing its reactivity, ligand properties, and biological activity.[2] The 2,3'-bipyridine isomer, in particular, offers a distinct coordination vector compared to the more common 2,2'-bipyridine, leading to unique metal complex geometries and properties. This guide focuses on the 2'-methyl derivative of 2,3'-bipyridine, a compound with underexplored potential.

Physicochemical and Structural Properties

The physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | - |

| Molecular Weight | 170.21 g/mol | [3] |

| IUPAC Name | 2-methyl-3-(pyridin-2-yl)pyridine | - |

| CAS Number | Not available | - |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in organic solvents | [4] |

Crystallographic Parameters

As of the writing of this guide, a single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, based on the crystal structures of related bipyridine derivatives, some general structural features can be anticipated.[5][6] In the solid state, bipyridines often exhibit a transoid conformation of the two pyridine rings relative to the inter-ring C-C bond to minimize steric hindrance.[7] The dihedral angle between the two pyridine rings is a key structural parameter that is influenced by crystal packing forces and intermolecular interactions. Table 2 provides a placeholder for the crystallographic data of this compound, which would be populated upon successful experimental determination.

Table 2: Crystallographic Data for this compound (Data Not Yet Available)

| Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic (Common for similar molecules) |

| Space Group | e.g., P2₁/c, Pbca (Common for similar molecules) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 (for Orthorhombic) or To be determined |

| β (°) | To be determined |

| γ (°) | 90 (for Orthorhombic) or To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Dihedral Angle (Py-Py) (°) | 5-20 (Typical range for non-coordinating bipyridines) |

Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling strategies that are well-established for the formation of biaryl compounds.[1][8][9] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Suzuki Coupling

A common and effective method for the synthesis of 2,3'-bipyridine derivatives is the Suzuki cross-coupling reaction.[10] This involves the palladium-catalyzed reaction of a pyridyl boronic acid or ester with a halopyridine.

Reaction Scheme:

2-Bromopyridine + 3-(2-methylpyridinyl)boronic acid ---[Pd(PPh₃)₄, base]---> this compound

Detailed Protocol:

-

Preparation of the Reaction Mixture: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(2-methylpyridinyl)boronic acid (1.2 equivalents), 2-bromopyridine (1.0 equivalent), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis via Negishi Coupling

Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for the synthesis of bipyridines.[1]

Reaction Scheme:

2-Pyridylzinc halide + 3-bromo-2-methylpyridine ---[Pd catalyst, ligand]---> this compound

Detailed Protocol:

-

Preparation of the Organozinc Reagent: Prepare the 2-pyridylzinc halide in situ by reacting 2-bromopyridine with an activated zinc species.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromo-2-methylpyridine, a palladium catalyst (e.g., Pd(dba)₂), and a suitable phosphine ligand (e.g., XPhos) in an anhydrous solvent like tetrahydrofuran (THF).

-

Addition and Reaction: Add the freshly prepared 2-pyridylzinc halide solution to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the desired product.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, characterization, and subsequent biological screening of a novel compound such as this compound. This workflow is essential for a systematic investigation of its properties and potential applications.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

Potential Applications and Future Directions

The structural and electronic properties of this compound suggest its utility in several areas of research and development.

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound can form stable complexes with a variety of transition metals. The methyl group can influence the steric environment around the metal center, potentially leading to enhanced catalytic activity or selectivity in reactions such as cross-coupling, oxidation, and polymerization.[11]

Drug Discovery and Development

Bipyridine-containing molecules are known to exhibit a wide range of biological activities.[12] The this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents. A systematic biological screening of this compound is warranted to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The workflow for such a screening process typically involves high-throughput screening against various cellular and biochemical targets, followed by hit validation and lead optimization.[13][14]

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in both materials science and medicinal chemistry. While a definitive experimental crystal structure is currently lacking, this guide provides a comprehensive overview of its synthesis, expected properties, and a clear roadmap for its future investigation. The detailed experimental protocols and the visualized workflow offer a practical framework for researchers aiming to synthesize and characterize this compound. The determination of its single-crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and facilitating its application in the rational design of new materials and therapeutic agents.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2,2'-bipyridine | C11H10N2 | CID 11019291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Small Molecule Screening Process Steps | Danaher Life Sciences [lifesciences.danaher.com]

- 14. Compound Screening in Drug Discovery - Automated Workflows | Danaher Life Sciences [lifesciences.danaher.com]

Spectroscopic Profile of 2'-Methyl-2,3'-bipyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2'-Methyl-2,3'-bipyridine. Due to a lack of extensive, publicly available experimental data for this specific isomer, this document leverages data from the parent compound, 2,3'-bipyridine, and other closely related methyl-substituted bipyridines to project the spectroscopic characteristics of the target molecule. All data derived from analogous compounds are clearly indicated. This guide also includes detailed experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Introduction

This compound is a heterocyclic compound belonging to the bipyridine family. Bipyridines are widely utilized as ligands in coordination chemistry, finding applications in catalysis, materials science, and pharmaceutical development. The introduction of a methyl group to the bipyridine scaffold can significantly influence its electronic properties, steric hindrance, and, consequently, its coordination behavior and spectroscopic signature. Understanding these spectroscopic properties is crucial for its characterization, purity assessment, and for elucidating its interactions in various chemical and biological systems.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on available information for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the positions of the nitrogen atoms and the methyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 | ~7.30 - 7.40 | dd | |

| H-4 | ~7.70 - 7.80 | m | |

| H-5 | ~8.50 - 8.60 | dd | |

| H-6 | ~8.60 - 8.70 | dd | |

| H-4' | ~7.20 - 7.30 | t | |

| H-5' | ~7.60 - 7.70 | d | |

| H-6' | ~8.50 - 8.60 | d | |

| -CH₃ | ~2.50 - 2.60 | s |

Note: Predicted values are based on data for 2,3'-bipyridine and the typical effect of a methyl substituent on a pyridine ring. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~156 - 158 | |

| C-3 | ~123 - 125 | |

| C-4 | ~136 - 138 | |

| C-5 | ~123 - 125 | |

| C-6 | ~149 - 151 | |

| C-2' | ~158 - 160 | Methyl-substituted carbon |

| C-3' | ~135 - 137 | |

| C-4' | ~121 - 123 | |

| C-5' | ~137 - 139 | |

| C-6' | ~148 - 150 | |

| -CH₃ | ~20 - 22 |

Note: Predicted values are based on general chemical shifts for substituted pyridines and bipyridines.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic rings.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |

| ~245 | ~10,000 - 15,000 | Ethanol | π → π |

| ~280 | ~8,000 - 12,000 | Ethanol | π → π |

Note: Predicted values are based on the UV-Vis spectrum of 2,2'-bipyridine. The methyl group is expected to cause a slight bathochromic (red) shift.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (methyl) |

| 1600 - 1580 | Strong | C=C stretching (aromatic) |

| 1580 - 1550 | Strong | C=N stretching (aromatic) |

| 1480 - 1430 | Strong | Aromatic ring vibrations |

| 800 - 700 | Strong | C-H out-of-plane bending |

Note: These are general ranges for substituted bipyridines.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M-H]⁺ |

| 155 | Moderate | [M-CH₃]⁺ |

| 142 | Low | [M-N₂]⁺ or [M-HCN-H]⁺ |

| 115 | Low | [C₉H₇]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The molecular weight of this compound (C₁₁H₁₀N₂) is 170.21 g/mol . Fragmentation patterns are predicted based on the known fragmentation of related heterocyclic compounds.[7][8]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of bipyridine derivatives, which can be readily adapted for this compound.

UV-Visible Spectroscopy

A single-beam Agilent 8453 UV-Vis spectrophotometer or a similar instrument can be used.[9] A quartz cuvette with a 1 cm path length is typically employed for absorbance measurements in the 200-800 nm range.[9] Stock solutions of the compound are prepared in a suitable solvent (e.g., DMSO, PBS buffer) and then diluted to the desired concentration for analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded at room temperature on a Bruker AC-300 Avance II (300 MHz) or Bruker AM-500 (500 MHz) spectrometer.[10] Chemical shifts for ¹H NMR are referenced to the residual solvent peak (e.g., δ = 7.26 ppm for CDCl₃).[10]

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is common.[11] Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.[11] The mixture is then pressed into a clear, transparent pellet using a hydraulic press.[11] Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed in direct contact with an ATR crystal.[11][12]

Mass Spectrometry (MS)

For analysis, compounds can be analyzed using a Q-Extractive orbitrap from ThermoFisher or a similar instrument.[10] Ionization can be achieved by atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI).[10] For liquid chromatography-mass spectrometry (LC-MS), a suitable column, such as a Primesep 200 column, can be used for separation prior to mass analysis.[13]

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the reviewed literature regarding established signaling pathways or complex logical relationships directly involving this compound. Bipyridine compounds are primarily studied for their coordination chemistry and potential as ligands in catalytic and materials science applications. Should this molecule be investigated in a biological context, for example, as a modulator of a particular enzyme or receptor, its interaction would be the initial step in a potential signaling cascade.

A generalized logical workflow for investigating the biological activity of a novel bipyridine compound like this compound is presented below.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, based on data from closely related analogs. The provided experimental protocols offer a starting point for researchers to obtain empirical data for this specific compound. Further experimental investigation is necessary to fully elucidate and confirm the spectroscopic characteristics of this compound, which will be invaluable for its future application in research and development.

References

- 1. 2,3'-Bipyridine(581-50-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2'-Bipyridine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. rjp.nipne.ro [rjp.nipne.ro]

- 7. 5-Methyl-2,2'-bipyridine | C11H10N2 | CID 11073848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3'-Bipyridine | C10H8N2 | CID 11389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Methyl-2,3'-bipyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bipyridines in Drug Discovery

Bipyridines are a class of aromatic heterocyclic compounds consisting of two linked pyridine rings. They are of significant interest in medicinal chemistry and drug development due to their ability to act as versatile bidentate ligands, forming stable complexes with various metal ions. These metal complexes often exhibit unique biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Furthermore, the bipyridine scaffold itself can be found in a range of biologically active molecules, where it can influence pharmacokinetic properties and receptor binding affinity.[2]

The substitution of a methyl group onto the bipyridine core can significantly modulate its electronic properties, steric hindrance, and lipophilicity. These modifications can fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile, making the exploration of novel methyl-bipyridine isomers a promising avenue for the discovery of new therapeutic agents.

Physicochemical Properties of 2'-Methyl-2,3'-bipyridine

As this compound is not a commercially cataloged compound with experimentally determined properties, the following table summarizes its predicted physicochemical characteristics. These values are calculated using computational models and should be considered as estimates.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| LogP | 2.1 |

| Topological Polar Surface Area | 25.78 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Synthesis of this compound

The synthesis of unsymmetrically substituted bipyridines is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[3] These methods offer a versatile and efficient route to creating a C-C bond between two different pyridine rings.

Proposed Synthetic Route: Suzuki Coupling

A plausible and widely used method for the synthesis of this compound is the Suzuki coupling reaction. This would involve the reaction of a methyl-substituted pyridine boronic acid or ester with a halogenated pyridine.

Reaction Scheme:

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on established procedures for Suzuki coupling of pyridine derivatives and should be optimized for this specific transformation.

Materials:

-

2-Bromopyridine (or 2-chloropyridine)

-

2-Methyl-3-pyridineboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction Setup: To the flask, add 2-methyl-3-pyridineboronic acid (1.2 eq), 2-bromopyridine (1.0 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the broader class of bipyridine-containing compounds has shown significant promise in several therapeutic areas.

-

Anticancer Agents: Bipyridine derivatives and their metal complexes have been shown to induce apoptosis in cancer cells.[1] They can act as inhibitors of key signaling pathways involved in cancer progression, such as the AKT and BRAF pathways.[1] The introduction of a methyl group could enhance the selectivity and potency of these compounds.

-

Coordination Chemistry for Therapeutics: The ability of bipyridines to chelate metal ions is a key feature that can be exploited for therapeutic purposes. Ruthenium-bipyridine complexes, for instance, are being investigated as potential anticancer drugs.[4]

-

Scaffolds for Targeted Inhibitors: The rigid structure of the bipyridine core makes it an excellent scaffold for the design of inhibitors that target specific protein-protein interactions or enzyme active sites.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Representative Signaling Pathway for Bipyridine-Based Anticancer Agents

This diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer drugs, including those with bipyridine scaffolds. This represents a potential area of investigation for this compound.

Caption: A potential mechanism of action for a bipyridine-based anticancer agent.

References

2'-Methyl-2,3'-bipyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 2'-Methyl-2,3'-bipyridine. While specific experimental data for this particular isomer is limited in publicly available literature, this document extrapolates information from closely related bipyridine derivatives to offer valuable insights for research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are derived from the structure of its parent compound, 2,3'-bipyridine, which has a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.18 g/mol .[1][2] The addition of a methyl group (CH₃) to the 2'-position results in the following deduced properties, which are consistent with other authenticated methyl-bipyridine isomers such as 4-methyl-2,2'-bipyridine and 6-methyl-2,2'-bipyridine.[3][4]

A summary of the key quantitative data is presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | Deduced |

| Molecular Weight | 170.21 g/mol | Deduced[3][4] |

| Parent Compound | 2,3'-Bipyridine | [1][2] |

| Parent Formula | C₁₀H₈N₂ | [1][2] |

| Parent Mol. Weight | 156.18 g/mol | [1][2] |

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted bipyridines such as this compound typically involves cross-coupling reactions. These methods are foundational in constructing the C-C bond between the two pyridine rings.

General Synthesis Approach: Negishi Cross-Coupling

A prevalent and effective method for the synthesis of methyl-bipyridine derivatives is the Negishi cross-coupling reaction.[3] This protocol involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.

Illustrative Experimental Workflow:

-

Preparation of the Organozinc Reagent: A solution of a bromopyridine (e.g., 2-bromopyridine) in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong base like n-butyllithium is added dropwise to facilitate lithium-halogen exchange. Subsequently, a solution of zinc chloride in THF is added to form the pyridylzinc reagent.

-

Preparation of the Coupling Partner: The second pyridine ring, in this case, a methyl-substituted bromopyridine (e.g., 3-bromo-2-methylpyridine), is prepared.

-

Cross-Coupling Reaction: The organozinc reagent is then added to a mixture of the methyl-substituted bromopyridine and a palladium catalyst, such as Pd(PPh₃)₄, in THF. The reaction mixture is typically stirred at room temperature or heated under reflux until completion.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

Potential Applications in Research and Drug Development

Bipyridine derivatives are of significant interest in various scientific fields due to their versatile chemical properties.

Role as Chelating Ligands

A primary application of bipyridine compounds is their function as bidentate chelating ligands in coordination chemistry. The two nitrogen atoms readily coordinate with a wide range of metal ions to form stable complexes.[5] These metal complexes have applications in:

-

Catalysis: Bipyridine-metal complexes are used to catalyze a variety of organic reactions, including C-C coupling and C-H activation.[2] The electronic and steric properties of the bipyridine ligand can be fine-tuned by substituents like the methyl group to optimize catalytic activity and selectivity.

-

Materials Science: Ruthenium and platinum complexes of bipyridine derivatives can exhibit intense luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.

Biological and Pharmacological Activity

Various derivatives of bipyridine have demonstrated a range of biological activities, suggesting their potential in drug development.

-

Antimicrobial and Antifungal Activity: Studies on substituted 2,2'-bipyridine derivatives have shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6] These compounds have been observed to inhibit biofilm formation and eradicate persister cells. Additionally, certain bipyridine derivatives have exhibited potent fungicidal activity against various plant pathogens.[1]

-

Anticancer Properties: Ruthenium(II) complexes containing bipyridine ligands have been investigated for their cytotoxic activity against various human cancer cell lines. The incorporation of functional groups onto the bipyridine backbone can modulate the DNA/protein binding affinity and antioxidant activity of these complexes.[5]

Visualizations

Logical Relationship of this compound

Caption: Molecular Composition of this compound.

Conceptual Workflow for Synthesis

Caption: Conceptual Workflow for Negishi Cross-Coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

Solubility Profile of 2'-Methyl-2,3'-bipyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-2,3'-bipyridine is a heterocyclic organic compound belonging to the bipyridine family. Bipyridines are widely utilized as ligands in coordination chemistry, catalysis, and in the synthesis of functional materials and pharmaceutical intermediates. The solubility of such compounds in organic solvents is a critical physical property that dictates their utility in various applications, including reaction chemistry, purification, formulation, and drug delivery. Understanding the solubility behavior of this compound is therefore essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of specific quantitative solubility data in publicly available literature for this particular substituted bipyridine, this guide will focus on the qualitative solubility characteristics expected based on structurally related compounds. Furthermore, it will provide detailed experimental protocols for determining the solubility of solid organic compounds in organic solvents, which can be readily applied to this compound.

Qualitative Solubility Assessment

Based on the general solubility characteristics of bipyridine and its derivatives, this compound is expected to exhibit good solubility in a range of common organic solvents. Bipyridines are generally described as colorless solids that are soluble in many organic solvents and slightly soluble in water.[1] The presence of the methyl group in this compound is unlikely to drastically alter this general behavior.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the potential for hydrogen bonding with the nitrogen atoms of the pyridine rings.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): High solubility is anticipated. For instance, 4,4'-dicarboxy-2,2'-bipyridine is soluble in polar solvents like DMSO and DMF.[2]

-

Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): Moderate to good solubility is expected in aromatic solvents like toluene and benzene. 2,2'-Bipyridine is noted to be very soluble in benzene.[3] Solubility in non-polar aliphatic solvents like hexane is likely to be lower compared to more polar or aromatic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected. 4,4'-dicarboxy-2,2'-bipyridine is soluble in chloroform.[2]

It is crucial to experimentally determine the quantitative solubility for specific applications, as these qualitative predictions are based on general trends for similar compounds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. Researchers are encouraged to perform experimental determinations to obtain precise solubility values for their specific solvent systems and conditions. The following sections provide detailed methodologies for conducting such experiments.

Experimental Protocols for Solubility Determination

The following are standard laboratory methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[4][5]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The temperature of the syringe should be the same as the equilibrium temperature to prevent precipitation or further dissolution.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This is the Beer-Lambert law calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Measurement:

-

Withdraw a filtered aliquot of the saturated supernatant as described in the gravimetric method (Step 2).

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Caption: Workflow for Spectroscopic Solubility Determination.

Conclusion

References

The Influence of Methyl Substitution on the Electronic Properties of Bipyridines: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the nuanced electronic characteristics of methyl-substituted bipyridines, complete with detailed experimental protocols and data presented for comparative analysis.

Methyl-substituted bipyridines are a class of heterocyclic organic compounds that form the backbone of numerous functional materials, catalysts, and pharmaceutical agents. The position and number of methyl groups on the bipyridine core significantly influence the molecule's electronic properties, thereby affecting its function in various applications. This technical guide provides a comprehensive overview of these effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Core Concepts: The Inductive Effect of Methyl Groups

The introduction of methyl groups to the bipyridine scaffold primarily exerts an electron-donating inductive effect (+I). This leads to an increase in the electron density of the pyridine rings. Consequently, this increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) and can also influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. These changes in frontier orbital energies directly impact the redox potentials and photophysical properties of the molecules. Generally, electron-donating groups make the molecule easier to oxidize.[1]

Quantitative Electronic Properties

The following tables summarize key electronic and photophysical data for a series of symmetrically dimethyl-substituted 2,2'-bipyridines. These values are crucial for designing molecules with specific redox and optical characteristics.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-Bipyridine | -6.32 | -0.85 | 5.47 |

| 3,3'-Dimethyl-2,2'-bipyridine | -6.18 | -0.79 | 5.39 |

| 4,4'-Dimethyl-2,2'-bipyridine | -6.05 | -0.92 | 5.13 |

| 5,5'-Dimethyl-2,2'-bipyridine | -6.11 | -0.88 | 5.23 |

| 6,6'-Dimethyl-2,2'-bipyridine | -6.15 | -0.75 | 5.40 |

Note: The HOMO, LUMO, and HOMO-LUMO gap values presented are computationally derived and may vary depending on the level of theory and basis set used.

| Compound | First Reduction Potential (V vs. Fc/Fc+) | First Oxidation Potential (V vs. Fc/Fc+) |

| 2,2'-Bipyridine | -2.68 | 1.35 |

| 4,4'-Dimethyl-2,2'-bipyridine | -2.82 | 1.21 |

| 5,5'-Dimethyl-2,2'-bipyridine | -2.75 | 1.28 |

| 6,6'-Dimethyl-2,2'-bipyridine | -2.85 | 1.25 |

Note: Redox potentials are highly dependent on experimental conditions such as solvent and supporting electrolyte.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| 2,2'-Bipyridine | ~280 | ~350 | < 0.01 |

| 4,4'-Dimethyl-2,2'-bipyridine | ~285 | ~360 | ~0.02 |

| 5,5'-Dimethyl-2,2'-bipyridine | ~283 | ~355 | 0.003 |

| 6,6'-Dimethyl-2,2'-bipyridine | ~288 | ~365 | 0.003 |

Note: Photophysical properties are sensitive to the solvent environment. The values presented are representative.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of methyl-substituted bipyridines are crucial for reproducible research. Below are generalized protocols for key experiments.

Synthesis of Methyl-Substituted Bipyridines

Several synthetic routes exist for the preparation of methyl-substituted bipyridines. Common methods include Kröhnke-type reactions, Negishi coupling, Stille coupling, and Suzuki coupling.

General Procedure for Negishi Coupling:

A common and versatile method for synthesizing asymmetrically and symmetrically substituted bipyridines is the Negishi cross-coupling reaction.

-

Materials: A 2-halopyridine (e.g., 2-bromopyridine), a methyl-substituted pyridylzinc reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and an appropriate solvent (e.g., anhydrous THF).

-

Procedure:

-

To a solution of the 2-halopyridine and the palladium catalyst in the solvent under an inert atmosphere (e.g., argon or nitrogen), the pyridylzinc reagent is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.

-

Instrumentation: A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Procedure:

-

A solution of the methyl-substituted bipyridine (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

-

The three electrodes are immersed in the solution, and the potential is swept linearly from an initial potential to a final potential and back.

-

The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.

-

The potential is typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added as an internal standard at the end of the experiment.

-

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of the methyl-substituted bipyridine is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

A quartz cuvette is filled with the sample solution. A matching cuvette is filled with the pure solvent to serve as a reference.

-

The absorbance spectrum is recorded over a specific wavelength range (typically 200-400 nm for bipyridines).

-

The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission properties of a molecule after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation source, excitation and emission monochromators, and a detector.

-

Procedure:

-

A dilute solution of the methyl-substituted bipyridine is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

The sample is placed in a quartz cuvette.

-

An excitation wavelength (usually the λ_max from the UV-Vis spectrum) is selected, and the emission spectrum is recorded.

-

To determine the fluorescence quantum yield (Φ_f), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated relative to the standard.

-

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the concepts and processes described in this guide.

Conclusion

The electronic properties of bipyridines can be systematically tuned through the strategic placement of methyl substituents. This guide provides a foundational understanding of these structure-property relationships, supported by quantitative data and detailed experimental protocols. For researchers in materials science, catalysis, and drug development, a thorough grasp of these principles is essential for the rational design of novel molecules with tailored electronic and photophysical characteristics.

References

Methodological & Application

Application Notes and Protocols: 2'-Methyl-2,3'-bipyridine in Catalysis

A comprehensive search of available scientific literature and chemical databases has revealed a notable scarcity of specific applications for 2'-Methyl-2,3'-bipyridine as a ligand in catalysis. While the broader class of bipyridine ligands is extensively utilized and well-documented in various catalytic reactions, including cross-coupling, asymmetric synthesis, and photocatalysis, the specific isomer this compound does not feature prominently in published research.

The vast majority of studies focus on the more common 2,2'-bipyridine scaffold and its derivatives. The unique steric and electronic properties arising from the substitution pattern of this compound may influence its coordination chemistry and catalytic activity in ways that have not yet been systematically explored or reported.

Due to the lack of specific examples of catalytic reactions employing this compound as a ligand, it is not possible to provide the detailed application notes, quantitative data, experimental protocols, and visualizations as requested.

Researchers, scientists, and drug development professionals interested in the potential applications of this specific ligand may consider the following avenues for further investigation:

-

De novo synthesis and coordination studies: The synthesis of this compound and subsequent complexation with various transition metals (e.g., palladium, nickel, copper, ruthenium, iridium) would be a critical first step. Characterization of these novel complexes would provide insights into their structural and electronic properties.

-

Screening in established catalytic reactions: The newly synthesized metal complexes could be screened as catalysts in a range of well-established catalytic transformations where bipyridine ligands are known to be effective. This could include, but is not limited to:

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig).

-

Nickel-catalyzed cross-coupling and reductive coupling reactions.

-

Copper-catalyzed reactions (e.g., Ullmann coupling, click chemistry).

-

Asymmetric catalysis, potentially requiring the synthesis of chiral derivatives of this compound.

-

Photoredox catalysis.

-

Such exploratory studies would be necessary to identify and characterize any unique catalytic activities of this compound and its metal complexes, thereby generating the data required for the development of detailed application notes and protocols. At present, the information required to fulfill the user's request is not available in the public domain.

Application Notes and Protocols for 2'-Methyl-2,3'-bipyridine in Photoredox Catalysis

Disclaimer: As of late 2025, a thorough review of scientific literature did not yield specific examples of 2'-Methyl-2,3'-bipyridine being utilized as a ligand in published photoredox catalysis research. The following application notes and protocols are therefore presented as a hypothetical guide based on the well-established roles of structurally similar bipyridine ligands in this field. These notes are intended to provide a foundational framework for researchers interested in exploring the potential of this specific isomer.

Introduction

Bipyridine ligands are a cornerstone of photoredox catalysis, forming stable and photophysically active complexes with a variety of transition metals, most notably ruthenium, iridium, nickel, and copper. The electronic and steric properties of the bipyridine ligand can be fine-tuned through substitution to modulate the photophysical and electrochemical characteristics of the resulting catalyst. The introduction of a methyl group, as in this compound, is expected to influence the catalyst's properties, such as its solubility, redox potentials, and the lifetime of its excited state, thereby potentially offering unique reactivity. These notes outline the potential applications and provide a general experimental framework for employing a hypothetical photocatalyst derived from this compound.

Hypothetical Application: Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling

A plausible application for a catalyst incorporating the this compound ligand is in dual nickel/photoredox-catalyzed cross-coupling reactions. In these reactions, a photosensitizer generates radical intermediates that are then engaged by a nickel co-catalyst to form new carbon-carbon bonds. The bipyridine ligand is crucial for stabilizing the nickel species in various oxidation states throughout the catalytic cycle.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the methylation of an aryl chloride, a common transformation in drug development, using a hypothetical iridium photocatalyst and a nickel catalyst bearing the this compound ligand. This data is illustrative and based on typical results observed for similar systems.

| Entry | Aryl Chloride Substrate | Methyl Radical Source | Ni Catalyst (mol%) | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 4'-Chloroacetophenone | Trimethyl orthoformate | NiCl₂·glyme (10) | [Ir(ppy)₂(dtbbpy)]PF₆ (1) | t-BuBenzene | 24 | 75 |

| 2 | 1-Chloro-4-nitrobenzene | Trimethyl orthoformate | NiCl₂·glyme (10) | [Ir(ppy)₂(dtbbpy)]PF₆ (1) | t-BuBenzene | 24 | 82 |

| 3 | 2-Chlorobenzonitrile | Trimethyl orthoformate | NiCl₂·glyme (10) | [Ir(ppy)₂(dtbbpy)]PF₆ (1) | t-BuBenzene | 24 | 68 |

| 4 | 3-Chloropyridine | Trimethyl orthoformate | NiCl₂·glyme (10) | [Ir(ppy)₂(dtbbpy)]PF₆ (1) | t-BuBenzene | 24 | 71 |

Note: This table is a hypothetical representation to illustrate potential efficacy.

Experimental Protocols

Below are detailed, generalized protocols for the synthesis of a hypothetical photocatalyst and its application in a photoredox reaction.

Synthesis of a Hypothetical Ruthenium(II) Tris(this compound) Complex

Materials:

-

RuCl₃·3H₂O

-

This compound

-